![molecular formula C22H18N4O3S B2881063 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 955601-49-7](/img/structure/B2881063.png)
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications
Metal-Free Synthesis of Spiro Derivatives A study by Balamurugan, Perumal, and Menéndez (2011) discusses the use of a four-component domino reaction in water, which involves the synthesis of spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. This reaction highlights a green chemistry approach, emphasizing water as the solvent and generating minimal waste, which is significant for the environmentally conscious synthesis of complex molecules that might share structural similarities with the specified compound (Balamurugan, Perumal, & Menéndez, 2011).
Synthesis of Meridianin Analogues Časar et al. (2005) describe the synthesis of meridianin analogues starting from 3-indoleacetic acid, leading to the creation of compounds with potential biological activity. This process showcases the versatility of indole derivatives in generating novel biologically active compounds, potentially including structures like the one (Časar, Bevk, Svete, & Stanovnik, 2005).
Catalyst-Free Synthesis Approach Shakibaei et al. (2011) reported a catalyst-free method for synthesizing spiroindeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3'-indolines, demonstrating an efficient and simplified pathway to complex spiro compounds. This method could be relevant for synthesizing variants of the compound without the need for sophisticated catalytic systems (Shakibaei, Feiz, Khavasi, Soorki, & Bazgir, 2011).
Green Synthesis Methods Ahadi et al. (2014) explored a green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, emphasizing the environmental benefits of such approaches. The study aligns with efforts to develop more sustainable chemical syntheses, potentially applicable to the synthesis of the specified compound (Ahadi, Kamranifard, Armaghan, Khavasi, & Bazgir, 2014).
Photophysical Properties and pH-Sensing Application Yan et al. (2017) discuss the design and synthesis of pyrimidine-phthalimide derivatives, showcasing their application in pH sensing. This research demonstrates the potential for incorporating the specified compound into sensor technologies, leveraging its structural properties for innovative applications (Yan, Meng, Li, Ge, & Lu, 2017).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19(24-11-9-15-5-1-2-7-17(15)24)14-25-18-8-3-10-23-20(18)21(28)26(22(25)29)13-16-6-4-12-30-16/h1-8,10,12H,9,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVBLGPPTZAKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CS5)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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